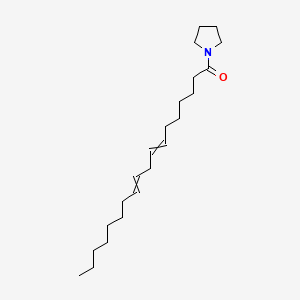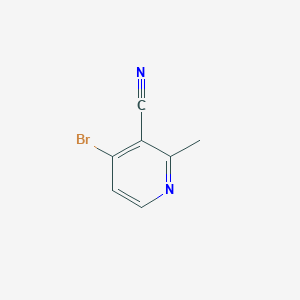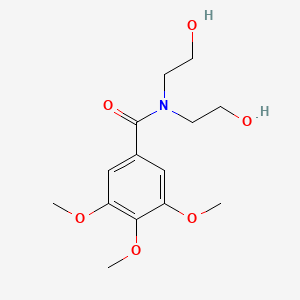
Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- is an organic compound with the molecular formula C14H21NO5 It is a derivative of benzamide, featuring additional hydroxyethyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- typically involves the reaction of benzoyl chloride with diethanolamine in the presence of a base. The reaction proceeds through an amidation process, where the benzoyl chloride reacts with diethanolamine to form the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous conditions or solvents like dichloromethane
Catalyst: Base such as triethylamine or pyridine
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The use of heterogeneous catalysts, such as zinc-doped calcium oxide nanospheroids, has been explored to enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism by which Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and methoxy groups enhance its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, N,N-bis(2-hydroxyethyl)-: Lacks the methoxy groups, resulting in different chemical properties.
N,N-Bis(2-hydroxyethyl)benzamide: Similar structure but without the trimethoxy substitution.
Uniqueness
The presence of the 3,4,5-trimethoxy groups in Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- imparts unique chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These features make it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
63886-97-5 |
|---|---|
Formule moléculaire |
C14H21NO6 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H21NO6/c1-19-11-8-10(9-12(20-2)13(11)21-3)14(18)15(4-6-16)5-7-17/h8-9,16-17H,4-7H2,1-3H3 |
Clé InChI |
ZJOVXIBMMPYJIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


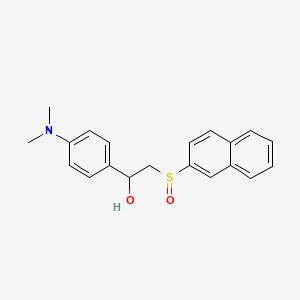
![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)

![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)
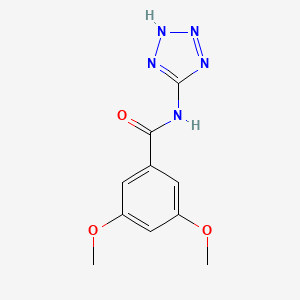
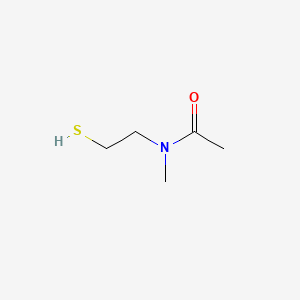


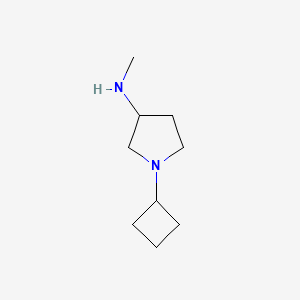
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester](/img/structure/B13959744.png)
